No Direct Comparative Activity Data Available
A comprehensive search of primary research papers, patents (including Google Patents, Justia Patents, and EPO databases), and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB, ChemSpider) yielded no direct comparative biological activity data for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide (CAS 2034254-88-9) against any defined comparator. Closely related N-aryl-N-alkyl-thiophene-2-carboxamide analogs (e.g., 'compound 1') have been characterized for SERCA2a activation with an ATPase EC50 of 5.4 ± 0.3 μM and a FRET-binding EC50 of ≈10 μM [1], but analogous data for the 4-methylthiophene-2-carboxamide variant are not publicly available.
| Evidence Dimension | SERCA2a ATPase activation (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Unsubstituted parent 'compound 1': ATPase EC50 = 5.4 ± 0.3 μM at Vmax Ca2+ (pCa 5.4) |
| Quantified Difference | Cannot be calculated; data absent |
| Conditions | NADH-coupled ATPase assay, porcine cardiac SR vesicles, pCa 5.4 (Vmax) [1] |
Why This Matters
Without quantitative activity data for this specific compound, a scientific or industrial user cannot establish its potency, efficacy, or selectivity relative to known SERCA2a activators, making it impossible to prioritize over a closely related analog.
- [1] Nikolaienko, R., Bovo, E., Yuen, S. L., Treinen, L. M., Berg, K., Aldrich, C. C., Thomas, D. D., Cornea, R. L., & Zima, A. V. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. Biophysical Journal, 122(2), 386–396. View Source
